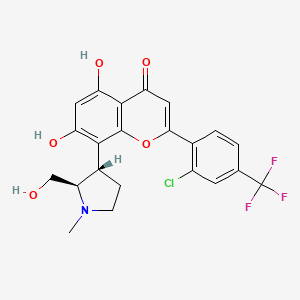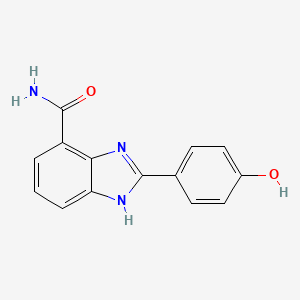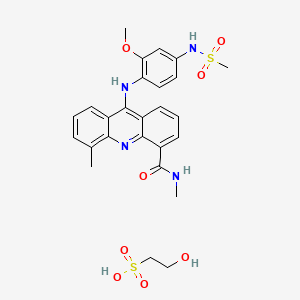
Brivanib alaninate
Overview
Description
Brivanib alaninate is an investigational anti-tumorigenic drug developed by Bristol-Myers Squibb. It is primarily being studied for the treatment of hepatocellular carcinoma, the most common type of liver cancer. This compound is a multitargeted tyrosine kinase inhibitor that inhibits vascular endothelial growth factor receptors and fibroblast growth factor receptors, which play significant roles in the development and progression of hepatocellular carcinoma .
Mechanism of Action
Target of Action
Brivanib alaninate, also known as BMS-582664, is a multitargeted tyrosine kinase inhibitor . Its primary targets are the vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR) . These receptors play a major role in the etiopathogenesis of hepatocellular carcinoma (HCC), the most common type of liver cancer .
Mode of Action
This compound interacts with its targets by inhibiting the tyrosine kinase activity of VEGFR and FGFR . This inhibition prevents the activation of these receptors, thereby disrupting the signaling pathways they control. It’s known that brivanib may prevent the tumor mass from expanding by cutting off the supply of nutrients and growth factors .
Biochemical Pathways
The VEGF and FGF signaling pathways, which are inhibited by brivanib, are crucial for angiogenesis, the formation of new blood vessels from pre-existing ones . These pathways are essential for solid tumor growth and metastasis . By inhibiting VEGFR and FGFR, brivanib disrupts these pathways, leading to reduced angiogenesis and, consequently, slower tumor growth .
Pharmacokinetics
This compound is an orally administered prodrug of brivanib . It is rapidly and efficiently converted to brivanib in the body . The oral bioavailability of brivanib varies among species (22–88%) and shows dissolution rate-limited absorption even when combined with organic co-solvents . The clearance of brivanib in humans is anticipated to be low to intermediate, while its volume of distribution is expected to be high .
Result of Action
Brivanib significantly suppresses tumor growth in various xenograft models . This growth inhibition is associated with a decrease in phosphorylated VEGFR-2, increased apoptosis, reduced microvessel density, inhibition of cell proliferation, and down-regulation of cell cycle regulators . The levels of FGFR-1 and FGFR-2 expression in these xenograft lines were positively correlated with its sensitivity to brivanib-induced growth inhibition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food or other substances in the stomach . Additionally, the drug’s metabolism and elimination can be influenced by the individual’s liver function . .
Biochemical Analysis
Biochemical Properties
Brivanib Alaninate is efficiently converted to its parent compound, Brivanib, in both in vitro and in vivo studies . Brivanib is a potent inhibitor of VEGFR-2, a receptor that plays a critical role in physiological and pathological angiogenesis, a process of forming new capillaries from existing blood vessels .
Cellular Effects
Brivanib, the active form of this compound, exerts its effects on various types of cells, particularly cancer cells. By inhibiting VEGFR-2, it disrupts the process of angiogenesis, thereby inhibiting the growth and spread of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to Brivanib, which then inhibits the VEGFR-2 receptor. This inhibition disrupts the signaling pathways involved in angiogenesis, thereby exerting its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is rapidly and efficiently converted to Brivanib . The effects of Brivanib, such as the inhibition of angiogenesis, can be observed over time in both in vitro and in vivo studies .
Transport and Distribution
Brivanib, the active form of this compound, shows good brain penetration in rats, indicating its ability to cross the blood-brain barrier . This suggests that Brivanib can be distributed to various tissues in the body, including the brain .
Subcellular Localization
Given that Brivanib can cross the blood-brain barrier, it is likely that it can also cross cellular membranes and localize within various subcellular compartments .
Preparation Methods
Brivanib alaninate is synthesized through a series of chemical reactions. The synthetic route involves the esterification of brivanib with alanine to form this compound. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process. The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Brivanib alaninate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Chemistry: It is used as a model compound to study the mechanisms of tyrosine kinase inhibition.
Biology: Brivanib alaninate is used in biological studies to understand its effects on cellular processes and signaling pathways.
Medicine: The primary application of this compound is in the treatment of hepatocellular carcinoma. It has shown promising results in preclinical and clinical studies by inhibiting tumor growth and progression.
Comparison with Similar Compounds
Brivanib alaninate is similar to other tyrosine kinase inhibitors such as sorafenib and sunitinib. it is unique in its dual inhibition of vascular endothelial growth factor receptors and fibroblast growth factor receptors. This dual inhibition makes this compound particularly effective in targeting the angiogenesis pathways involved in hepatocellular carcinoma. Other similar compounds include:
Sorafenib: Another tyrosine kinase inhibitor used in the treatment of hepatocellular carcinoma.
Properties
IUPAC Name |
[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEJRLHKIYCEOX-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)OC(=O)[C@H](C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215295 | |
| Record name | Brivanib alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649735-63-7 | |
| Record name | Brivanib alaninate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=649735-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brivanib alaninate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649735637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brivanib alaninate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brivanib alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 649735-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRIVANIB ALANINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2Y5OFN795 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


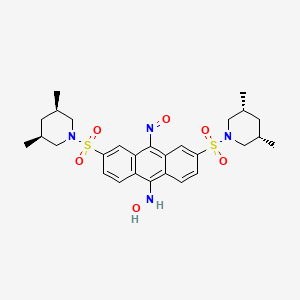


![12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile](/img/structure/B612158.png)
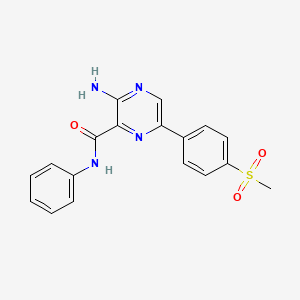
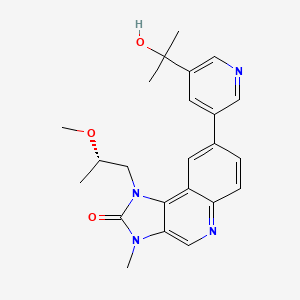



![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)
